3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety substituted with two chlorine atoms at the 3 and 4 positions, and an indole ring system attached via an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring system can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions, where the indole derivative is reacted with an appropriate alkyl halide in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the reaction of the substituted indole derivative with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives under specific conditions.
Substitution: The chlorine atoms on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . This compound may exert its effects through binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but lacks the methyl group on the indole ring.
3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]aniline: Similar structure but has an aniline moiety instead of benzamide.
Uniqueness
3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the 3,4-dichlorobenzamide moiety and the 2-methylindole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-13(14-4-2-3-5-17(14)22-11)8-9-21-18(23)12-6-7-15(19)16(20)10-12/h2-7,10,22H,8-9H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPNQBCIJMCYPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197229 | |
Record name | 3,4-Dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442633-01-4 | |
Record name | 3,4-Dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442633-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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